molecular formula C11H5Cl2N3 B14879997 6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile

6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14879997
M. Wt: 250.08 g/mol
InChI Key: WRBZPRHKRBCZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with appropriate pyrimidine precursors under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

    Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound.

Scientific Research Applications

6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subject to ongoing research and may differ based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in the synthesis of advanced materials and potential pharmaceuticals.

Properties

Molecular Formula

C11H5Cl2N3

Molecular Weight

250.08 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H5Cl2N3/c12-7-1-2-9(10(13)3-7)11-4-8(5-14)15-6-16-11/h1-4,6H

InChI Key

WRBZPRHKRBCZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=NC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.